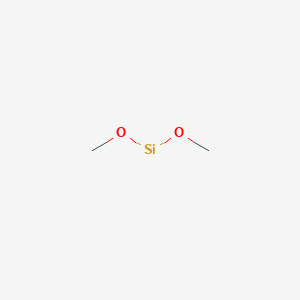![molecular formula C42H52Cl4N10O2Zn B13764198 zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride CAS No. 71033-14-2](/img/structure/B13764198.png)
zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride is a complex organic compound that features a zinc ion coordinated with a tetrachloride anion and an organic cation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride typically involves the reaction of 4-[(2-cyanoethyl)(methyl)amino]aniline with a diazonium salt, followed by coupling with a phenyl group. The resulting azo compound is then reacted with zinc chloride to form the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the stability and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes steps such as purification through recrystallization and drying under vacuum to obtain the final product in a highly pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: Reduction reactions can convert the azo group into amines.
Substitution: The compound can participate in substitution reactions where the azo group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide, while reduction can produce amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex formation and catalysis .
Biology
In biological research, the compound’s ability to bind with proteins and nucleic acids makes it useful in studying molecular interactions and enzyme mechanisms .
Medicine
Industry
Industrially, the compound is used in the production of dyes and pigments due to its vibrant color. It is also employed in the manufacture of sensors and electronic devices .
Mécanisme D'action
The mechanism of action of zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride involves its interaction with molecular targets such as proteins and nucleic acids. The compound can form complexes with these molecules, altering their structure and function. The pathways involved include binding to active sites on enzymes and interfering with DNA replication and transcription .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis[[4-[[4-[(2-cyanoethyl)methylamino]phenyl]azo]-β-oxobenzyl]trimethylammonium] tetrachlorozincate(2-)
- 2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]diazenyl]-5-nitrobenzonitrile
Uniqueness
Zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride is unique due to its specific coordination with zinc and the presence of both azo and cyanoethyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
71033-14-2 |
|---|---|
Formule moléculaire |
C42H52Cl4N10O2Zn |
Poids moléculaire |
936.1 g/mol |
Nom IUPAC |
zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride |
InChI |
InChI=1S/2C21H26N5O.4ClH.Zn/c2*1-25(15-5-14-22)20-12-10-19(11-13-20)24-23-18-8-6-17(7-9-18)21(27)16-26(2,3)4;;;;;/h2*6-13H,5,15-16H2,1-4H3;4*1H;/q2*+1;;;;;+2/p-4 |
Clé InChI |
MTSTWTYBSGWEKY-UHFFFAOYSA-J |
SMILES canonique |
CN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)C[N+](C)(C)C.CN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)C[N+](C)(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13764148.png)







![O-[fluoro-(2,3,4,5-tetrafluorophenyl)methyl]hydroxylamine](/img/structure/B13764194.png)

